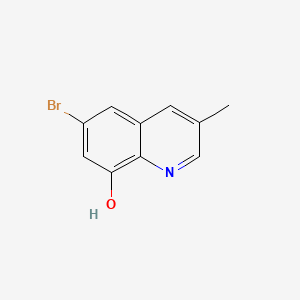
6-Bromo-3-methylquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methylquinolin-8-ol is a synthetic compound with the chemical formula C10H8BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylquinolin-8-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform. This reaction yields 7-bromoquinolin-8-ol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
化学反应分析
Types of Reactions
6-Bromo-3-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
科学研究应用
6-Bromo-3-methylquinolin-8-ol has several scientific research applications:
作用机制
The mechanism of action of 6-Bromo-3-methylquinolin-8-ol involves its interaction with tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer research, where the compound’s ability to inhibit cell division can be leveraged to develop new anticancer therapies .
相似化合物的比较
Similar Compounds
3-Bromo-8-methylquinolin-6-ol: Another quinoline derivative with similar applications in organic synthesis and microtubule polymerization research.
8-Bromo-6-methylquinoline-3-carboxylic acid: A compound with applications in medicinal chemistry and industrial processes.
Uniqueness
6-Bromo-3-methylquinolin-8-ol stands out due to its specific bromination pattern and its effectiveness in inhibiting tubulin polymerization. This unique property makes it a valuable compound in both scientific research and industrial applications .
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
6-bromo-3-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7-3-8(11)4-9(13)10(7)12-5-6/h2-5,13H,1H3 |
InChI 键 |
DFXNOLJEBYNFCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CC(=C2N=C1)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


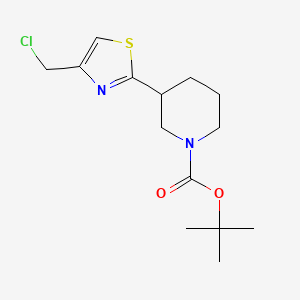
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

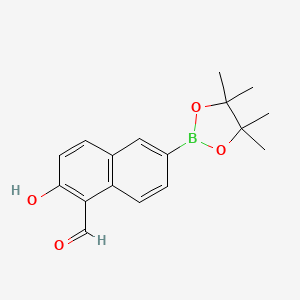
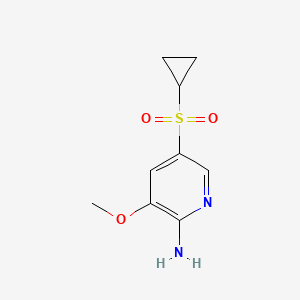
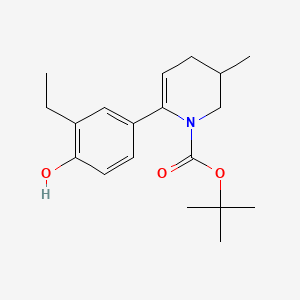

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
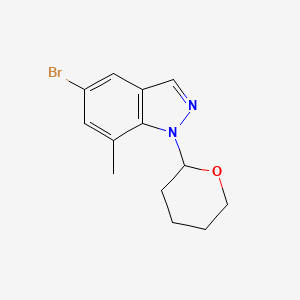
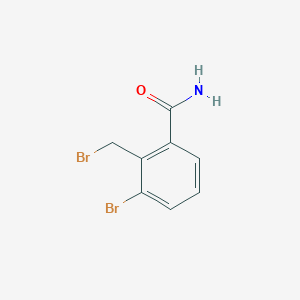

![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)

